![molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7](/img/structure/B2387171.png)

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate

Übersicht

Beschreibung

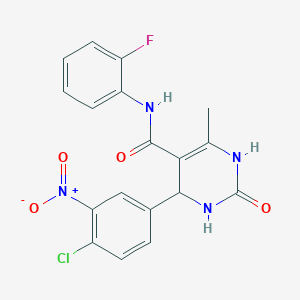

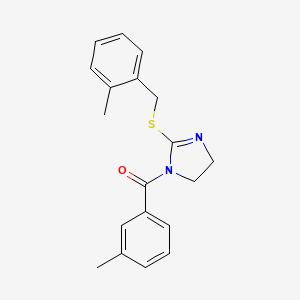

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 . The compound is in liquid form .

Synthesis Analysis

The synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate can be achieved from 4-Mercaptophenol and Ethyl bromoacetate .Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(4-hydroxyphenyl)sulfanyl]acetate . The InChI code for this compound is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a liquid . It has a molecular weight of 212.27 . The compound’s InChI code is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Evaluation

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is used as a precursor in the synthesis of anti-inflammatory drugs. In one study, it was involved in the formation of N1-[2-(4-Hydroxyphenyl) acetyl] N4-alkyl/aryl-3-thiosemicarbazide, which further led to the creation of 1,2,4-triazole derivatives. These derivatives exhibited notable anti-inflammatory activity, with Ibuprofen as the standard drug for comparison (Virmani & Hussain, 2014).

Synthetic Reagents for Sulfinyl-Knoevenagel Reaction

The compound is also significant as a synthetic reagent. For instance, ethyl, methyl, and isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been utilized for the sulfinyl-Knoevenagel reaction with aldehydes to produce 4-hydroxyalk-2-enoates. These structures are crucial in synthesizing biologically active natural products and organic synthesis of chiral compounds (Du et al., 2012).

Fabrication of Pharmaceutical Intermediates

Additionally, this chemical serves as a key intermediate in the fabrication of pharmaceutical compounds. For example, it's used in the synthesis of 4-phenyl-2-butanone, a medium for creating medicines aimed at reducing inflammation and codeine (Zhang, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYPOOPLTKMOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2387098.png)

![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)

![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)

![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)

![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)